5-Amino-N~1~,N~3~-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide
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Overview
Description
5-Amino-N1,N3-bis(3-(diethylamino)propyl)isophthalamide is an organic compound with the molecular formula C22H39N5O2 and a molecular weight of 405.58 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes both amino and diethylamino groups attached to an isophthalamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N1,N3-bis(3-(diethylamino)propyl)isophthalamide typically involves the reaction of isophthalic acid derivatives with diethylamino propylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 2-8°C .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Amino-N1,N3-bis(3-(diethylamino)propyl)isophthalamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The diethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-N1,N3-bis(3-(diethylamino)propyl)isophthalamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-N1,N3-bis(3-(diethylamino)propyl)isophthalamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially altering their activity. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular processes by modifying protein functions .
Comparison with Similar Compounds
Similar Compounds
5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide: Similar in structure but contains dihydroxypropyl groups instead of diethylamino groups.
1,3-Benzenedicarboxamide derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
5-Amino-N1,N3-bis(3-(diethylamino)propyl)isophthalamide is unique due to its combination of amino and diethylamino groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research in multiple scientific fields.
Properties
CAS No. |
290829-09-3 |
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Molecular Formula |
C22H39N5O2 |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
5-amino-1-N,3-N-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H39N5O2/c1-5-26(6-2)13-9-11-24-21(28)18-15-19(17-20(23)16-18)22(29)25-12-10-14-27(7-3)8-4/h15-17H,5-14,23H2,1-4H3,(H,24,28)(H,25,29) |
InChI Key |
PUUOKONBHORKPN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=CC(=CC(=C1)N)C(=O)NCCCN(CC)CC |
Origin of Product |
United States |
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